![molecular formula C12H16N4O B1465512 {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1270863-34-7](/img/structure/B1465512.png)
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Triazole Derivatives in Scientific Research
Triazoles, including 1H-1,2,3-triazole derivatives, have been studied extensively due to their broad range of biological activities. These compounds are of great interest for developing new drugs with diverse biological activities because they allow for several structural variations. The flexibility in their structure has led to the exploration of their use in various therapeutic areas, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral applications, as well as activity against several neglected diseases. The interest in triazole derivatives spans over a century, highlighting their significance in the development of new chemical entities and pharmaceuticals. Their applications in scientific research are motivated by the ongoing need to address new diseases, emerging viruses and bacteria, and the challenges posed by antibiotic resistance and neglected diseases that affect large populations, particularly in vulnerable communities.
The synthesis and evaluation of triazole derivatives are critical areas of research, emphasizing the need for new, more efficient preparation methods that align with principles of green chemistry, energy saving, and sustainability. Moreover, the versatility of triazole compounds extends beyond medical applications, finding relevance in engineering, metallurgy, agriculture, and as components in optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Some triazole derivatives are recognized for their low toxicity, making them suitable for various applications across different fields of study and industry.
Given the structural relation and the broad utility of triazole derivatives, "{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine" may share similar potential applications in scientific research and development. Its specific applications would depend on the targeted biological activities and the outcomes of empirical research studies designed to explore its efficacy and safety in relevant models.
For further exploration of triazole derivatives and their scientific research applications, refer to the detailed review by Ferreira et al. (2013), which provides insights into the recent perspectives and advances in triazole derivative patents and their therapeutic potential (Ferreira et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could potentially alter the biological activities of the targets, resulting in the observed effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
The human gut microbiota plays a significant role in the metabolism of many drugs, potentially affecting their bioavailability .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine. For instance, etofenprox, a pyrethroid derivative used as an insecticide, is decomposed in soil by anaerobic and aerobic microorganisms . Its half-life in aerobic soil is between 7 and 25 days . Similarly, environmental factors could influence the action of {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine.
Propiedades
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-17-12-5-3-10(4-6-12)8-16-9-11(7-13)14-15-16/h3-6,9H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNOJAPRCYLMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1465430.png)
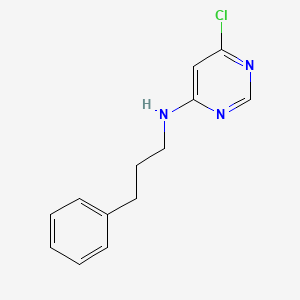

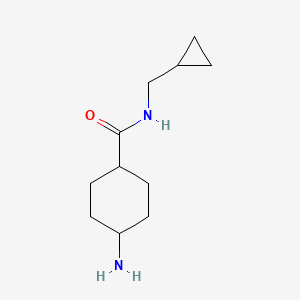

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride](/img/structure/B1465439.png)

![1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465441.png)
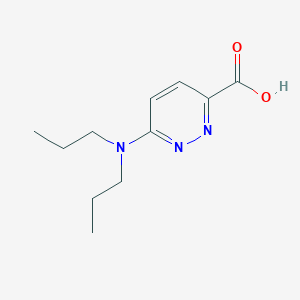
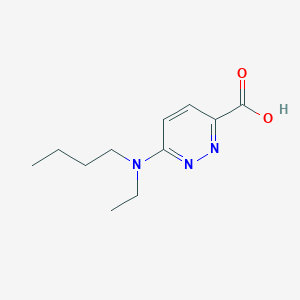

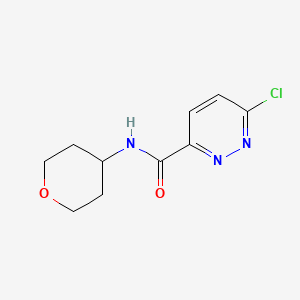
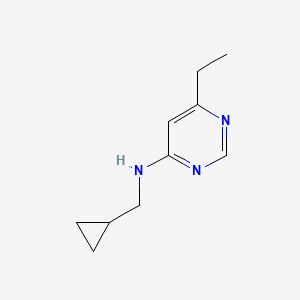
![methyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1465452.png)